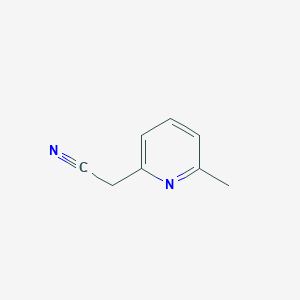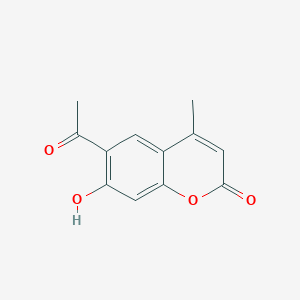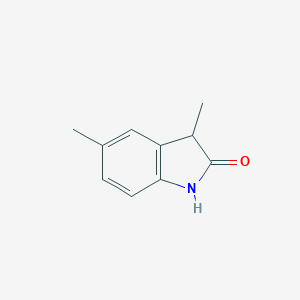
1-(2-(Methylthio)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylthio)phenyl)ethanone: is an organic compound with the molecular formula C9H10OS . It is a sulfur-containing aromatic ketone, characterized by the presence of a methylthio group (-SCH3) attached to the ortho position of the acetophenone structure. This compound is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing 1-(2-(Methylthio)phenyl)ethanone involves the Friedel-Crafts acylation of thioanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation of Thioanisole: Another method involves the acetylation of thioanisole using acetic anhydride in the presence of a solid acid catalyst like H-beta zeolite.
Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The use of solid acid catalysts in place of traditional Lewis acids is preferred for environmental and economic reasons, as they can be regenerated and reused .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-(2-(Methylthio)phenyl)ethanone can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, and sulfonating agents in the presence of catalysts or under specific conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 1-(2-(Methylthio)phenyl)ethanone is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: It serves as an intermediate in the synthesis of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like Vioxx (Rofecoxib) .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides .
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylthio)phenyl)ethanone varies depending on its application. In the context of its use as an intermediate in drug synthesis, the compound’s effects are typically mediated through its transformation into active pharmaceutical ingredients. For instance, in the synthesis of NSAIDs, the compound undergoes further chemical modifications to produce molecules that inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .
Comparación Con Compuestos Similares
p-(Methylthio)acetophenone: Similar in structure but with the methylthio group at the para position.
m-(Methylthio)acetophenone: Similar in structure but with the methylthio group at the meta position.
4’-Methoxyacetophenone: Contains a methoxy group instead of a methylthio group.
4’-Chloroacetophenone: Contains a chloro group instead of a methylthio group.
Uniqueness: 1-(2-(Methylthio)phenyl)ethanone is unique due to the position of the methylthio group, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and biological properties compared to its para and meta counterparts.
Propiedades
IUPAC Name |
1-(2-methylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAPAQBFRRLPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447167 |
Source


|
| Record name | 1-[2-(Methylsulfanyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1441-97-0 |
Source


|
| Record name | 1-[2-(Methylsulfanyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(methylsulfanyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)











